molecular formula C8H17NO B1294674 N,N-Dimethylhexanamide CAS No. 5830-30-8

N,N-Dimethylhexanamide

Cat. No. B1294674
CAS RN: 5830-30-8
M. Wt: 143.23 g/mol
InChI Key: OAERLTPBKQBWHJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexanamide is a chemical compound that can be synthesized and utilized in various chemical reactions. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related N,N-dimethyl compounds and amides, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of N,N-dimethyl compounds often involves the use of reagents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide, which can donate carbon, hydrogen, nitrogen, and oxygen atoms for the formation of various compounds under different experimental conditions . For instance, N,N-dimethyl derivatives of amino acids have been prepared through catalytic reductive condensation with formaldehyde . Similarly, N,N-dimethylformamidines have been synthesized from sulfonamides using the Vilsmeier reagent . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl compounds can be characterized using techniques such as X-ray diffraction, as demonstrated in the synthesis of a zirconium complex with a phosphanylamide in the coordination sphere , and the crystal structure of a hydroxamic acid derivative . These studies reveal the importance of intermolecular hydrogen bonding and the spatial arrangement of atoms within the compounds, which are factors that would also be relevant to the structure of this compound.

Chemical Reactions Analysis

N,N-dimethyl compounds participate in various chemical reactions. For example, N,N-dimethylformamide has been used as a carbon synthon for the synthesis of N-heterocycles . The reactivity of such compounds is influenced by their molecular structure, as seen in the study of N,N-dimethylamino acid N-oxides . The reactivity of this compound would similarly depend on its functional groups and molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl compounds are determined by their molecular structure and functional groups. For instance, the solubility, hydrogen bonding, and vibrational frequencies of these compounds can be studied using spectroscopic methods and computational chemistry . The properties of this compound, such as melting point, boiling point, solubility, and reactivity, would be influenced by its dimethylamide group and the hexanamide backbone.

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do offer insights into the applications of related compounds. For example, the proteolytic activity assay using N,N-dimethyl proteins demonstrates the utility of N,N-dimethyl groups in biochemical research . Additionally, the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine illustrates the use of N,N-dimethyl compounds in electrochemical and chemical syntheses . These examples highlight the versatility of N,N-dimethyl compounds in various fields, which could extend to the applications of this compound.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

N,N-Dimethylhexanamide and its analogues, like N,N-dimethyl enaminones, are crucial in synthesizing various heterocyclic compounds. They act as building blocks for acyclic, carbocyclic, and heterocyclic derivatives, including five- and six-membered rings. These compounds have significant biological interest due to their potential for creating new classes of biologically active heterocyclic compounds with biomedical applications (Gaber et al., 2017).

2. Gene Expression Control

Chemical inducers like this compound derivatives can be used for controlled gene expression. This technique has both research utility and clinical applications in regulated gene therapy. It offers advantages like tight regulation, iterative improvements, and compatibility with human proteins, minimizing immune responses in clinical applications (Pollock & Clackson, 2002).

3. Flame Retardant Applications

Compounds like N-Methylol dimethylphosphonopropionamide (MDPA), closely related to this compound, are used as flame retardant agents for materials like cotton. These compounds enhance flame resistance, showing higher initial limiting oxygen indexes and better laundering durability, crucial for safety in various applications (Wu & Yang, 2007).

Safety and Hazards

“N,N-Dimethylhexanamide” is classified as harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

N,N-dimethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAERLTPBKQBWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064016
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

5830-30-8
Record name N,N-Dimethylhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5830-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylhexanamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can N,N-Dimethylhexanamide enhance the penetration of substances through the skin?

A: Yes, research suggests that this compound can act as a skin permeation enhancer. A study [] investigated the influence of various alkyl chain lengths and polar head groups on chemical skin permeation enhancement. The results showed that this compound, along with other N,N-dimethylalkanamides, effectively enhanced the flux of corticosterone across hairless mouse skin. The study concluded that the enhancer potency of this homologous series was primarily determined by the alkyl group chain length, with the polar head groups, including the amide group in this compound, making similar contributions to the overall enhancement effect.

Q2: What is the role of this compound in chemical synthesis?

A: this compound can be used as a reagent in the synthesis of other compounds. One study [] demonstrated that the phosphorane derived from tris-(dimethylamino)phosphine and iodine could efficiently convert hexanoic acid into this compound at room temperature. This highlights the potential of this compound as a building block in organic synthesis reactions.

Q3: Has this compound been explored for any applications in renewable energy?

A: While not directly related to its synthesis or chemical behavior, this compound has been investigated as a potential absorbent in solar-cooling applications []. Its thermodynamic properties, such as its boiling point, vapor pressure, and heat capacity, were studied to evaluate its suitability for use in absorption refrigeration systems powered by solar energy.

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